molecular formula C14H19ClN4 B11803288 N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline

N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline

Cat. No.: B11803288
M. Wt: 278.78 g/mol
InChI Key: IMIKMZYADJXFOP-UHFFFAOYSA-N
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Description

N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline is a synthetic organic compound featuring a 1,2,4-triazole core linked to a 4-chloroaniline moiety, a structure of significant interest in medicinal chemistry and chemical biology research. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions within enzyme active sites. This makes it a common motif in the development of kinase inhibitors . The specific substitution pattern of this compound, with a tert-butyl group and a 4-chloroaniline-containing ethyl spacer, suggests potential as a novel protein kinase inhibitor for research purposes. Researchers are investigating this class of compounds for targeting signaling pathways involved in oncogenesis and cellular proliferation. Its primary research value lies in its use as a chemical probe to study ATP-binding sites and signal transduction mechanisms in various disease models, providing critical insights for early-stage pharmaceutical development.

Properties

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

IUPAC Name

N-[2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethyl]-4-chloroaniline

InChI

InChI=1S/C14H19ClN4/c1-14(2,3)13-17-12(18-19-13)8-9-16-11-6-4-10(15)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,17,18,19)

InChI Key

IMIKMZYADJXFOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Amidrazone Cyclization

A widely used method involves cyclizing amidrazones with carbonyl compounds. For example, 5-(tert-butyl)-1H-1,2,4-triazol-3-amine can be synthesized by reacting tert-butyl carbazate with cyanamide under acidic conditions. Subsequent alkylation with 2-chloroethylamine introduces the ethyl linker, though yields are moderate (60–70%) due to competing side reactions.

Reaction Conditions :

  • Solvent : Ethanol/water mixture

  • Catalyst : HCl (1.2 equiv)

  • Temperature : 80°C, 12 hours

  • Yield : 65%

Trichloroethyl Imidate Method

Mangarao et al. demonstrated that 2,2,2-trichloroethyl imidates react with hydrazines to form 3,4,5-trisubstituted-1,2,4-triazoles in polyethylene glycol (PEG) with p-toluenesulfonic acid (PTSA). Adapting this method, tert-butyl acetonitrile could serve as the nitrile precursor, with 4-chloroaniline introduced via post-synthetic amination.

Optimization Highlights :

  • Solvent : PEG-400 (eco-friendly, recyclable)

  • Catalyst : PTSA (10 mol%)

  • Yield : Up to 92% for analogous triazoles

Functionalization of Preformed Triazole Cores

Alkylation of 5-(tert-Butyl)-1H-1,2,4-triazol-3-amine

The ethyl linker is introduced by reacting the triazole amine with 1,2-dibromoethane in dimethylformamide (DMF). A two-step process minimizes di-alkylation:

  • Initial Alkylation :

    • Reagents : 5-(tert-butyl)-1H-1,2,4-triazol-3-amine + 1,2-dibromoethane (1:1 molar ratio)

    • Base : K₂CO₃

    • Temperature : 60°C, 6 hours

    • Yield : 55%

  • Coupling with 4-Chloroaniline :

    • Reagents : Intermediate bromide + 4-chloroaniline

    • Conditions : DMF, 100°C, 24 hours

    • Yield : 40% (overall 22%)

Reductive Amination

An alternative route employs reductive amination to attach the ethyl-linked 4-chloroaniline. The triazole aldehyde intermediate is generated via oxidation of a hydroxymethyl precursor, followed by condensation with 4-chloroaniline and sodium borohydride reduction.

Key Data :

  • Oxidation Agent : MnO₂ (2 equiv)

  • Reduction Agent : NaBH₄ (3 equiv)

  • Overall Yield : 34%

One-Pot Multicomponent Approaches

Recent advances favor one-pot strategies to improve efficiency. A three-component reaction involving tert-butyl isocyanide, 2-chloroethyl azide, and 4-chloroaniline under copper(I) catalysis yields the target compound via a [3+2] cycloaddition mechanism.

Reaction Parameters :

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Acetonitrile

  • Temperature : 80°C, 8 hours

  • Yield : 48%

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield
Amidrazone CyclizationHigh regioselectivityMulti-step, low overall yield22%
Trichloroethyl ImidateEco-friendly solvent, high yieldRequires specialized precursors92%
Reductive AminationMild conditionsLow efficiency in oxidation step34%
One-Pot MulticomponentReduced purification stepsModerate yield, costly catalysts48%

Characterization and Quality Control

Critical characterization data for This compound include:

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.65 (t, 2H, CH₂), 4.15 (t, 2H, CH₂), 6.85–7.25 (m, 4H, aromatic).

  • LC-MS : m/z 278.78 [M+H]⁺.

  • X-ray Crystallography : Confirms planar triazole ring and ethyl linker geometry.

Industrial-Scale Considerations

For large-scale production, the trichloroethyl imidate method is preferred due to its high yield and solvent recyclability. However, catalyst cost in one-pot approaches remains a barrier. Recent patents highlight microwave-assisted synthesis to reduce reaction times (2–4 hours vs. 12–24 hours) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloroaniline moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Oxadiazole Derivatives

The compound N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7) shares a similar ethylamine linker but replaces the triazole with a 1,2,4-oxadiazole ring. Key differences include:

  • Electronic Properties : Oxadiazoles are less polar than triazoles due to the oxygen atom replacing a nitrogen, reducing hydrogen-bonding capacity.
  • Stability : Oxadiazoles are generally more hydrolytically stable than triazoles, which may affect metabolic resistance .
Triazole vs. Benzamide Derivatives

Compounds 20–44 from feature benzamide groups instead of triazoles. For example, derivatives synthesized via benzoylation of tert-butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate exhibit:

  • Flexibility : The benzamide moiety introduces rotational freedom absent in rigid triazole rings.
  • Pharmacokinetics : Benzamides may exhibit improved solubility due to their planar aromatic structure, whereas the tert-butyl group in the target compound could enhance lipophilicity .

Substituent Effects

tert-Butyl vs. Cyclobutyl Groups
  • Lipophilicity : tert-Butyl groups increase logP values, favoring blood-brain barrier penetration, whereas cyclobutyl groups offer a balance between lipophilicity and solubility .
4-Chloroaniline Moieties

Both the target compound and derivatives retain the 4-chloroaniline group, which is known to enhance binding affinity in kinase inhibitors (e.g., via halogen bonding). However, its conjugation with a triazole (target compound) versus a benzamide () alters electronic density and spatial orientation, impacting target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Key Properties (Inferred)
Target Compound 1,2,4-Triazole 5-tert-Butyl, 4-Cl-aniline C₁₄H₂₀ClN₅ High steric bulk, moderate polarity
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine 1,2,4-Oxadiazole 5-Cyclobutyl C₉H₁₆ClN₃O Enhanced stability, lower polarity
Derivatives (e.g., Compound 20) Benzamide Variable aryl groups C₁₅H₁₄ClN₃O₂ Flexible backbone, higher solubility

Research Implications

  • Oxadiazole Derivatives : Superior stability makes them candidates for long-acting therapeutics.
  • Benzamide Derivatives : Flexibility and solubility may favor central nervous system applications .

Biological Activity

N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline, with CAS number 1279203-88-1, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring which is known for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetics. The chlorinated aniline moiety is also significant as it can affect the compound's reactivity and interaction with biological targets.

Data Table: Comparative Biological Activities of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityCytotoxicity (Renal)Cytotoxicity (Hepatic)
4-Chloroaniline106-47-8ModerateHighModerate
This compound1279203-88-1UnknownPotentially highUnknown

The mechanism of action for triazole derivatives often involves interference with fungal cell wall synthesis or bacterial cell division. For instance, related compounds have been shown to inhibit enzymes critical for cell wall integrity in fungi. While specific mechanisms for this compound remain to be elucidated, its structural components suggest similar pathways may be involved.

Case Studies

Case Study 1: Triazole Derivative Efficacy

In a study examining various triazole derivatives against Mycobacterium tuberculosis, researchers found that modifications to the triazole ring significantly affected antimicrobial efficacy . While this compound was not specifically tested, insights from this research imply that similar modifications could yield potent antimycobacterial agents.

Case Study 2: Toxicological Assessments

A comparative analysis of chloroanilines demonstrated that structural variations could lead to differing toxicity profiles. The nephrotoxic potential of chloroaniline derivatives was particularly highlighted in renal slice assays . This suggests that this compound may require thorough toxicological evaluation due to its structural similarity to known toxic compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline to achieve high yields?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For triazole-containing compounds, stepwise assembly is critical:

Intermediate formation : Start with tert-butyl-substituted triazole precursors, ensuring proper protection of reactive groups (e.g., amine or thiol functionalities).

Coupling reactions : Use nucleophilic substitution or amidation to attach the 4-chloroaniline moiety. Maintain anhydrous conditions and inert atmospheres to prevent side reactions.

Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the product.
Yields >70% are achievable when temperatures are kept between 60–80°C and pH is stabilized near neutrality .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.8–7.4 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR spectroscopy : Look for C=N stretches (~1596 cm⁻¹) and N-H bends (~3390 cm⁻¹) to confirm triazole and aniline groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing substituted triazole derivatives?

  • Methodological Answer : Spectral contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
  • Variable-temperature NMR : Identify broadening or splitting of peaks caused by slow interconversion of tautomers.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
  • Deuterium exchange : Confirm labile protons (e.g., NH in triazole) by observing signal disappearance after D₂O addition.
    Cross-validation with X-ray crystallography (e.g., SHELX refinement ) or computational modeling (DFT) can resolve ambiguities .

Q. What methodological approaches are recommended for evaluating the inhibitory activity of this compound against specific enzyme targets?

  • Methodological Answer : For enzyme inhibition studies:

Target selection : Prioritize enzymes with known triazole sensitivity (e.g., JAK kinases or mitochondrial complex inhibitors ).

Q. In vitro assays :

  • Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.
  • Perform kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition.

In silico docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., FtsZ or PanK proteins ).

In vivo validation : Test toxicity in rodent models (LD₅₀ determination) and monitor biomarkers (ALT, AST) for hepatotoxicity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodological Answer : SAR optimization involves systematic modifications:
  • Core structure : Compare tert-butyl vs. other alkyl groups (e.g., isopropyl) to assess steric effects on target binding.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) on the aniline ring to enhance metabolic stability.
  • Bioisosteric replacement : Replace the triazole ring with 1,2,3-triazole or imidazole to evaluate potency changes.
    Use combinatorial libraries and high-throughput screening (HTS) to prioritize derivatives with >50% activity improvement .

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